CID 78070218

Beschreibung

CID 78070218 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database . For instance, CID-associated compounds are often characterized using advanced analytical techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry), as seen in studies involving similar CIDs .

Eigenschaften

Molekularformel |

C6H15Cl3NSi |

|---|---|

Molekulargewicht |

235.6 g/mol |

InChI |

InChI=1S/C6H15N.Cl3Si/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; |

InChI-Schlüssel |

VFYJAGOOAWLHJB-UHFFFAOYSA-N |

Kanonische SMILES |

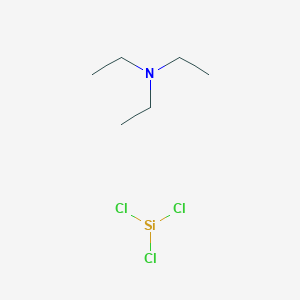

CCN(CC)CC.[Si](Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Diethylethanamine–trichlorosilane (1/1) can be synthesized through the reaction of N,N-diethylethanamine with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:

(C2H5)2NH+SiHCl3→(C2H5)2NSiHCl3

Industrial Production Methods

In an industrial setting, the production of N,N-Diethylethanamine–trichlorosilane (1/1) involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethylethanamine–trichlorosilane (1/1) undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the trichlorosilane group can be substituted by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds.

Common Reagents and Conditions

Nucleophiles: Such as alcohols, amines, and thiols.

Catalysts: Acid or base catalysts can be used to facilitate certain reactions.

Solvents: Anhydrous solvents like toluene or dichloromethane are commonly used.

Major Products

Silanols: Formed through hydrolysis.

Siloxanes: Formed through condensation reactions.

Substituted Silanes: Formed through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

N,N-Diethylethanamine–trichlorosilane (1/1) has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules for improved stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Wirkmechanismus

The mechanism of action of N,N-Diethylethanamine–trichlorosilane (1/1) involves the interaction of its amine and silane groups with various molecular targets. The amine group can act as a nucleophile, while the silane group can undergo hydrolysis and condensation reactions. These interactions enable the compound to modify surfaces, form stable bonds, and participate in complex chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

For example:

Research Findings

Analytical Performance: CID-associated compounds are frequently analyzed using hyphenated techniques like LC-ESI-MS. For example, ginsenosides Rf and F11 (structural isomers) were differentiated using source-induced CID fragmentation patterns, highlighting the importance of collision energy and charged states in structural elucidation . Similar principles likely apply to CID 78070218, where mass spectral data and collision cross-sections (CCS) would be critical for identification .

Functional Applications : Chemical Inducers of Dimerization (CIDs) like photocleavable rapamycin derivatives (e.g., pRap) enable spatiotemporal control of protein interactions, a feature absent in traditional small-molecule CIDs . If CID 78070218 belongs to this class, its cell permeability and intracellular reactivity would require validation against established benchmarks.

Biological Impact: Compounds linked to chemotherapy-induced diarrhea (CID), such as irinotecan metabolites, demonstrate the dual role of CIDs as both therapeutic agents and toxicity drivers . While CID 78070218’s biological role remains unclear, comparative studies with bioactive CIDs could reveal mechanisms of action or toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.